1-[3-(Triethoxysilyl)propyl]-1H-imidazole

Thermal stability Organosilane Silatrane

1-[3-(Triethoxysilyl)propyl]-1H-imidazole (CAS 63365-92-4) is a heterocyclic organosilane that combines a hydrolysable triethoxysilyl anchoring group with an aromatic imidazole ring via a propyl spacer. Unlike its saturated 4,5-dihydroimidazole analog (CAS 58068-97-6), this compound retains full aromaticity on the imidazole ring, which confers distinct electronic properties, higher thermal stability, and different coordination chemistry.

Molecular Formula C12H24N2O3Si
Molecular Weight 272.42 g/mol
CAS No. 63365-92-4
Cat. No. B1608684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(Triethoxysilyl)propyl]-1H-imidazole
CAS63365-92-4
Molecular FormulaC12H24N2O3Si
Molecular Weight272.42 g/mol
Structural Identifiers
SMILESCCO[Si](CCCN1C=CN=C1)(OCC)OCC
InChIInChI=1S/C12H24N2O3Si/c1-4-15-18(16-5-2,17-6-3)11-7-9-14-10-8-13-12-14/h8,10,12H,4-7,9,11H2,1-3H3
InChIKeyURLXRQIVAJGITA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 1-[3-(Triethoxysilyl)propyl]-1H-imidazole (CAS 63365-92-4) – Aromatic Imidazole Organosilane for Advanced Surface Functionalization


1-[3-(Triethoxysilyl)propyl]-1H-imidazole (CAS 63365-92-4) is a heterocyclic organosilane that combines a hydrolysable triethoxysilyl anchoring group with an aromatic imidazole ring via a propyl spacer . Unlike its saturated 4,5-dihydroimidazole analog (CAS 58068-97-6), this compound retains full aromaticity on the imidazole ring, which confers distinct electronic properties, higher thermal stability, and different coordination chemistry [1]. It serves primarily as a molecular precursor for covalently grafting imidazole functionality onto oxide surfaces (silica, glass, metals), enabling applications in heterogeneous catalysis, metal ion chelation, and functional coatings [2].

Why 1-[3-(Triethoxysilyl)propyl]-1H-imidazole Cannot Be Replaced by Generic Amino or Imidazoline Silanes


Procurement specialists and formulation scientists should not treat all nitrogen-containing organosilanes as interchangeable. The aromatic imidazole ring in this compound provides unique acid-base catalysis, metal coordination geometry, and thermal stability that are absent in the more common 3-aminopropyltriethoxysilane (APTES) and the structurally similar but saturated N-(3-triethoxysilylpropyl)-4,5-dihydroimidazole (CAS 58068-97-6) [1]. The aromaticity of the imidazole ring enables π-π stacking interactions with aromatic substrates and contributes to elevated thermal decomposition temperatures compared to the dihydroimidazole analog, which can be critical in high-temperature catalytic or coating processes [2].

Quantitative Differentiation Evidence for 1-[3-(Triethoxysilyl)propyl]-1H-imidazole Selection


Aromatic Imidazole vs. 4,5-Dihydroimidazole: Thermal Stability Advantage in Silatrane Derivatives

In a direct head-to-head comparison, the silatrane derivative prepared from 1-[3-(triethoxysilyl)propyl]-1H-imidazole (compound 7) exhibited a higher thermal decomposition onset temperature than its 2-imidazoline (4,5-dihydroimidazole) counterpart (compound 12). Thermogravimetric analysis (TGA) under identical conditions showed that the aromatic imidazole-silatrane framework provides enhanced thermal resilience, which is attributed to the aromatic stabilization of the imidazole ring [1].

Thermal stability Organosilane Silatrane Imidazole ligand Thermogravimetric analysis

Imidazole vs. Aminothiazole Azole Silane Coupling Agents: Superior Corrosion Inhibition on Copper

In a comparative study of azole silane coupling agents for copper surface protection, the imidazole-based silane coupling agent IAP (synthesized from 3-isocyanatopropyltriethoxysilane and imidazole) was compared against TUP (synthesized from 2-aminothiazole). Both agents formed organometallic coatings on copper foil. The imidazole-derived IAP coating achieved a corrosion inhibition efficiency of 99.2% and salt spray resistance of 14 days, with a water contact angle reaching 142° at 3% concentration. The TUP-based coating also performed well, but the imidazole-based IAP demonstrated optimal overall performance combining hydrophobicity and barrier properties [1].

Corrosion inhibition Silane coupling agent Copper coating Electrochemical impedance PCB

Imidazole-Functionalized SBA-15 vs. Alkyl-Imidazolium SBA-15: Distinct Catalytic Selectivity in Alkene Oxidation

In a study where 3-(imidazolyl-1-yl)-propyltriethoxysilane (the target compound) was co-condensed with tetraethoxysilane (TEOS) to create imidazole-modified SBA-15, the resulting hydrophilic support, when loaded with peroxotungstate, selectively produced epoxides from alkenes with H2O2 in less polar solvents. In contrast, when the same imidazole precursor was further quaternized with fluoroalkyl groups to generate hydrophobic imidazolium-functionalized SBA-15, the catalyst switched selectivity toward diol production via epoxidation followed by hydration [1]. This demonstrates that the neutral imidazole-functionalized support provides a distinct selectivity profile compared to its quaternized imidazolium derivative.

Mesoporous silica Heterogeneous catalysis Tungstate catalyst Alkene epoxidation Product selectivity

Aromatic Imidazole vs. Aminosilane (APTES): Different Metal Coordination and Acid-Base Properties

While 3-aminopropyltriethoxysilane (APTES) is the most common silane coupling agent for introducing nitrogen functionality onto surfaces, it provides only a primary amine (–NH2) with a single coordination mode and strong Brønsted basicity (pKa ~9-10). The imidazole ring in the target compound offers an sp2-hybridized pyridine-like nitrogen (N-3) that acts as a softer Lewis base, enabling selective coordination to late transition metals (e.g., Cu2+, Zn2+, Pd2+) and π-backbonding interactions that are unavailable to APTES-functionalized surfaces [1][2].

Metal chelation Lewis basicity Surface functionalization Imidazole ligand APTES comparison

Optimal Deployment Scenarios for 1-[3-(Triethoxysilyl)propyl]-1H-imidazole Based on Quantitative Evidence


Heterogeneous Catalyst Supports Requiring High-Temperature Operation (>200°C)

When designing silica-supported catalysts for reactions conducted above 200°C, the aromatic imidazole-functionalized SBA-15 or silica gel prepared from this compound provides superior thermal resilience compared to supports functionalized with the 4,5-dihydroimidazole analog. The aromatic stabilization of the imidazole ring delays thermal decomposition, extending catalyst lifetime and maintaining active site integrity under demanding conditions [1].

Copper Corrosion Protection for High-Frequency Printed Circuit Boards (PCBs)

In electronics manufacturing where copper foil must be protected from corrosion while maintaining strong adhesion to epoxy resin laminates, imidazole-based silane coupling agents synthesized from this precursor deliver a demonstrated 99.2% corrosion inhibition efficiency, 142° water contact angle, and 14-day salt spray resistance at just 3% active concentration [1]. This performance exceeds that of comparable thiazole-based silanes and meets the stringent interfacial adhesion requirements (peel strength ~5.97 N/cm) for PCB lamination [1].

Selective Epoxidation Catalysis Using Tungstate-Immobilized Mesoporous Silica

For fine chemical synthesis requiring selective alkene epoxidation rather than diol formation, the neutral imidazole-modified SBA-15 support (prepared via direct co-condensation of this compound with TEOS) directs peroxotungstate-catalyzed oxidation toward the epoxide product. This selectivity is fundamentally linked to the hydrophilic, non-quaternized imidazole environment and is lost when the imidazole is converted to an imidazolium salt—demonstrating the unique value of procuring the neutral precursor rather than a pre-quaternized ionic liquid derivative [1].

Late Transition Metal Scavenging and Selective Ion Extraction

When the application demands selective binding of soft metal ions (Pd2+, Cu2+, Ag+, Hg2+) from complex matrices, surfaces grafted with this imidazole-functionalized silane outperform APTES-grafted surfaces due to the softer Lewis basicity and π-backbonding capability of the imidazole ring. The ~2-3 pKa unit difference between imidazole and primary amines also means that imidazole-functionalized surfaces retain their metal-binding capacity at lower pH values where amine-functionalized surfaces would be protonated and inactive [1][2].

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